
2-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)-2-phenylacetaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)-2-phenylacetaldehyde is a boron-containing compound with a unique structure that includes a dioxazaborocane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)-2-phenylacetaldehyde typically involves the reaction of a boronic acid derivative with an appropriate aldehyde under controlled conditions. One common method involves the use of 2-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzonitrile as a starting material . The reaction conditions often include the use of a solvent such as tetrahydrofuran and a catalyst like palladium acetate to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
化学反応の分析
Types of Reactions
2-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)-2-phenylacetaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The boron-containing ring can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 2-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)-2-phenylacetic acid.
Reduction: 2-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)-2-phenylethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)-2-phenylacetaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a boron carrier in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as boron-containing polymers and catalysts.
作用機序
The mechanism of action of 2-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)-2-phenylacetaldehyde involves its interaction with specific molecular targets. In the context of BNCT, the compound accumulates in cancer cells and, upon neutron irradiation, undergoes nuclear reactions that produce high-energy particles capable of destroying cancer cells. The boron atom in the compound plays a crucial role in this process.
類似化合物との比較
Similar Compounds
- 2-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzonitrile
- 2-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)-3-phenylpropanal
Uniqueness
2-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)-2-phenylacetaldehyde is unique due to its specific structure that combines a boron-containing ring with an aldehyde group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C13H14BNO5 |
|---|---|
分子量 |
275.07 g/mol |
IUPAC名 |
2-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)-2-phenylacetaldehyde |
InChI |
InChI=1S/C13H14BNO5/c1-15-7-12(17)19-14(20-13(18)8-15)11(9-16)10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3 |
InChIキー |
RQJSTCYODUTEFL-UHFFFAOYSA-N |
正規SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C(C=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


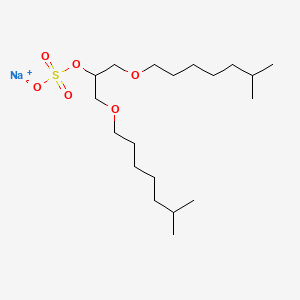

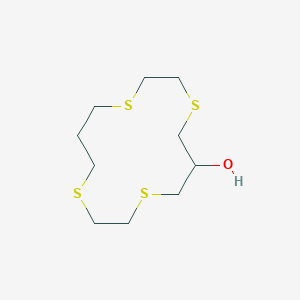
![Titanium, [(hydroxy-kappaO)acetato(2-)-kappaO]bis(2-methyl-2-propenoato-kappaO)-, (T-4)-](/img/structure/B13788063.png)
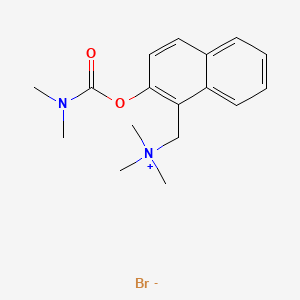

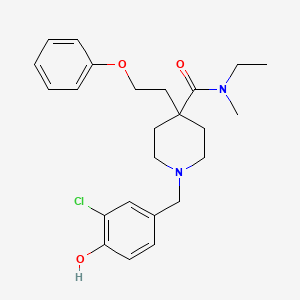
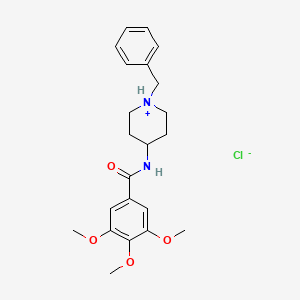

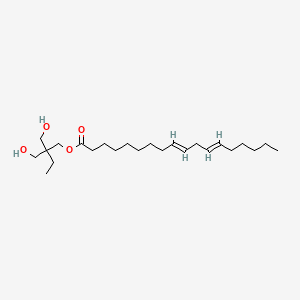
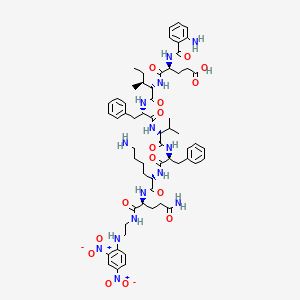
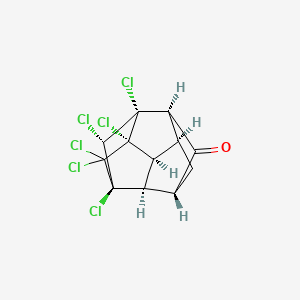
![Methyl o-[(2-pentyl-2-nonenylidene)amino]benzoate](/img/structure/B13788096.png)
![Bis[(4-methyl-1,3,2-dioxaborinan-2-yl)oxy]-diphenylsilane](/img/structure/B13788102.png)
